N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)cyclopropanesulfonamide

Beschreibung

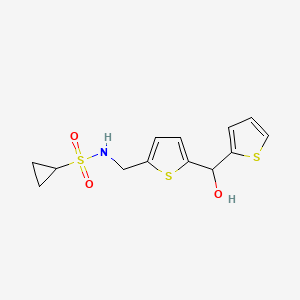

N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)cyclopropanesulfonamide is a sulfonamide derivative featuring a cyclopropane ring and two thiophene moieties. The compound’s structure includes:

- A cyclopropanesulfonamide group, which introduces rigidity and electronic effects due to the strained cyclopropane ring and the electron-withdrawing sulfonamide moiety.

- A thiophene-methyl-thiophene backbone, where one thiophene is substituted with a hydroxymethyl group.

Eigenschaften

IUPAC Name |

N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]cyclopropanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3S3/c15-13(11-2-1-7-18-11)12-6-3-9(19-12)8-14-20(16,17)10-4-5-10/h1-3,6-7,10,13-15H,4-5,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIXLSPVMDQCKCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)cyclopropanesulfonamide typically involves multi-step organic reactions. One common approach is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of thiophene derivatives often employs large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification methods, such as chromatography and crystallization, ensures the high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)cyclopropanesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiol derivatives.

Substitution: Electrophilic substitution reactions can occur on the thiophene rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene derivatives. These products can have different biological and chemical properties, making them useful in various applications .

Wissenschaftliche Forschungsanwendungen

N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)cyclopropanesulfonamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored as a potential drug candidate for various diseases due to its unique chemical structure and biological activities.

Wirkmechanismus

The mechanism of action of N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)cyclopropanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

a) N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide

- Structure : Benzenesulfonamide core with chloro and methoxy substituents.

- Applications : Exhibits herbicidal, anti-malarial, and anti-hypertensive activities .

- Comparison : Unlike the target compound, this analogue lacks thiophene rings and cyclopropane, but shares the sulfonamide group. The chloro and methoxy groups enhance lipophilicity, whereas the target’s hydroxymethyl may improve solubility.

b) GSK2830371 (Compound 31 in )

- Structure : Thiophene-linked cyclopropanecarboxamide and azetidine groups.

- Applications: Non-covalent SARS-CoV‑2 PLpro inhibitor with antiviral activity .

- Comparison : Replaces sulfonamide with carboxamide but retains cyclopropane and thiophene. The carboxamide may offer different hydrogen-bonding interactions compared to the sulfonamide in the target compound.

c) 5-Methyl-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-sulfonamide

- Structure : Thiophene sulfonamide with a tetrahydrofuran (THF) substituent.

- Comparison : The THF group introduces ether oxygen for polarity, while the target’s cyclopropane and hydroxymethyl provide distinct steric and electronic profiles.

Materials Science Analogues

a) Poly(3-hexylthiophene) (P3HT)

- Structure : Conjugated polythiophene with hexyl side chains.

- Applications: High-performance donor material in bulk-heterojunction solar cells .

- Comparison : The target compound’s sulfonamide and cyclopropane may disrupt π-conjugation, reducing conductivity compared to P3HT. However, the hydroxymethyl group could facilitate solubility in polar solvents.

b) Fullerene Derivatives (e.g., PCBM)

- Structure : C60-based acceptors with methoxycarbonylpropyl groups.

- Applications : Electron acceptors in organic photovoltaics .

Key Data Comparison

*Estimated for the target compound based on structural analogy.

Research Findings and Implications

- Medicinal Chemistry : Cyclopropane and sulfonamide groups in analogues like GSK2830371 correlate with antiviral activity, suggesting the target compound could inhibit viral proteases or enzymes . The hydroxymethyl group may enhance binding to polar active sites.

- Materials Science : Thiophene-based compounds like P3HT achieve high charge carrier mobility (>10 cm²/V·s) , but the target’s sulfonamide could reduce conjugation. However, its rigid cyclopropane might stabilize thin-film morphologies in devices.

Biologische Aktivität

N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)cyclopropanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, focusing on antimicrobial effects, anticancer potential, and mechanisms of action.

Chemical Structure and Properties

The compound features a thiophene core , which is known for its stability and diverse biological activities. Its molecular formula is , indicating the presence of multiple thiophene rings and functional groups that enhance its reactivity and solubility in biological systems. The hydroxy group contributes to its potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiophene derivatives, including this compound. In vitro assays have demonstrated significant inhibitory effects against various pathogenic bacteria and fungi.

Table 1: Antimicrobial Activity of Thiophene Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3g | Pseudomonas aeruginosa | 0.21 μM |

| 3g | Escherichia coli | 0.21 μM |

| 4f | Candida albicans | EC50 = 1.96 mg/L |

The compound 3g exhibited potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with an MIC value of 0.21 μM, indicating strong antibacterial potential. Additionally, another derivative 4f showed excellent fungicidal activity against Candida albicans, with an EC50 value of 1.96 mg/L .

Anticancer Potential

Thiophene derivatives have also been investigated for their anticancer properties. Studies indicate that compounds similar to this compound can induce apoptosis in cancer cells and inhibit cell proliferation.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study evaluating the cytotoxic effects of thiophene derivatives, it was found that certain compounds exhibited significant activity against lung (A549) and liver (HepG2) cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 20b | A549 | 8.03 ± 0.5 |

| 20b | HepG2 | 4.37 ± 0.7 |

These findings suggest that the compound may interact with key cellular pathways involved in cancer progression, potentially leading to cell cycle arrest and apoptosis .

The biological activity of this compound can be attributed to its ability to interact with critical molecular targets:

- Inhibition of Enzymes : The compound may inhibit enzymes involved in bacterial cell wall synthesis and DNA replication.

- Induction of Apoptosis : It can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : The compound has been shown to affect the cell cycle, particularly inducing G0/G1 phase arrest in cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.